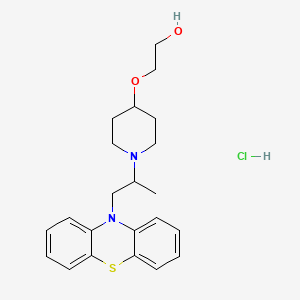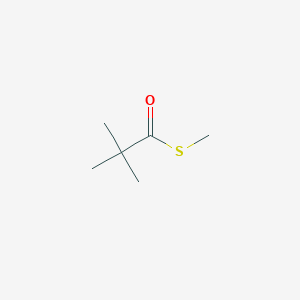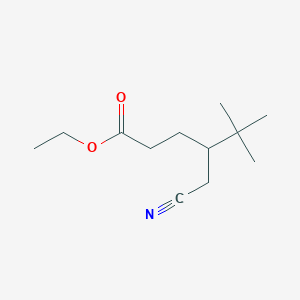
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethyl-substituted hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate typically involves the reaction of ethyl cyanoacetate with a suitable alkyl halide under basic conditions. One common method is the alkylation of ethyl cyanoacetate with 4-bromo-5,5-dimethylhexane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recycling and purification steps are also integral to industrial-scale synthesis to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are typical.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Hydrolysis: 4-(cyanomethyl)-5,5-dimethylhexanoic acid and ethanol.
Reduction: 4-(aminomethyl)-5,5-dimethylhexanoate.
Applications De Recherche Scientifique
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyano or ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms, facilitated by a reducing agent .
Comparaison Avec Des Composés Similaires
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
4-(cyanomethyl)-5,5-dimethylhexanoic acid: The hydrolyzed form of the ester, with similar reactivity but different solubility and stability properties.
4-(aminomethyl)-5,5-dimethylhexanoate:
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, reactivity, and applications can help researchers and industrial chemists harness its full potential.
Propriétés
Numéro CAS |
52162-20-6 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11(14)7-6-10(8-9-13)12(2,3)4/h10H,5-8H2,1-4H3 |
Clé InChI |
NOOFSSHLRPLHMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CC#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
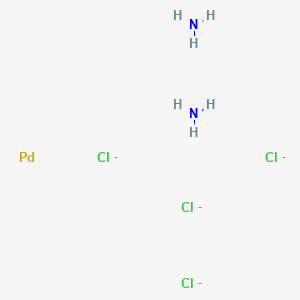
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
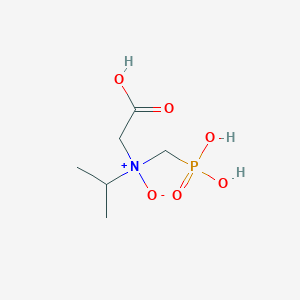
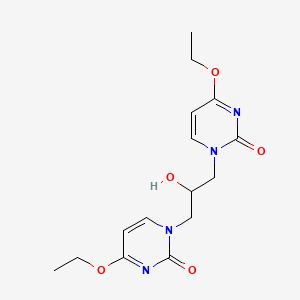
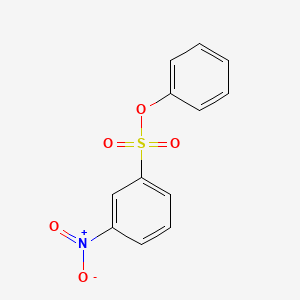

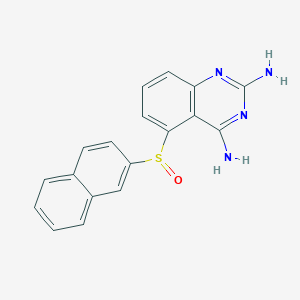
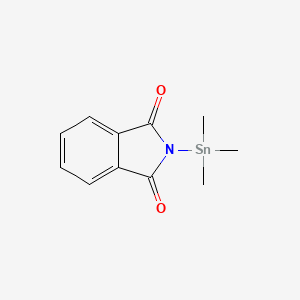
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
